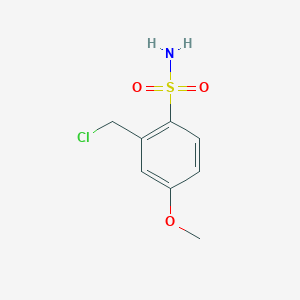

2-(Chloromethyl)-4-methoxybenzenesulfonamide

Description

2-(Chloromethyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a chloromethyl (-CH₂Cl) and methoxy (-OCH₃) substituent on the benzene ring.

Properties

IUPAC Name |

2-(chloromethyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c1-13-7-2-3-8(14(10,11)12)6(4-7)5-9/h2-4H,5H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSBBSKGAXXYEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methoxybenzenesulfonamide typically involves the chloromethylation of 4-methoxybenzenesulfonamide. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of 4-methoxybenzenesulfonic acid or 4-methoxybenzaldehyde.

Reduction: Formation of 4-methoxybenzenesulfonamide derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.

Industrial Applications: It is employed in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methoxybenzenesulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. Sulfonamides are known to inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences among related sulfonamides:

Key Observations :

- Chloromethyl vs. Chloroethyl : The chloromethyl group in the target compound offers steric compactness compared to the bulkier chloroethyl chain in .

- Benzamide Linkage : Compounds like 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide exhibit enhanced bioactivity due to the ethyl-linked benzamide, which facilitates target binding .

- Disulfonamides: E7070’s dual sulfonamide groups enable unique cell cycle inhibition mechanisms distinct from monosulfonamides .

Physicochemical Properties

Insights :

- The target compound’s chloromethyl group may reduce solubility compared to ethyl-linked analogs (e.g., 368.84 Da compound in ).

- Higher molecular weight correlates with lower aqueous solubility, as seen in E7070 and benzamide derivatives .

Pharmacological Activity

Antitumor Mechanisms:

- E7010 (Analog of Target Compound) : Inhibits tubulin polymerization, leading to G2/M phase arrest .

- E7070 : Reduces S-phase fraction via inhibition of cyclin E and CDC25 phosphatase .

- 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide : Exhibits hypoglycemic activity as a glyburide impurity, suggesting sulfonylurea receptor interactions .

Toxicity Profiles:

- Chloromethyl Derivatives: Potential genotoxicity due to alkylating properties (similar to epichlorohydrin in ).

- Nitro-Substituted Analogs (e.g., ): Nitro groups may increase mutagenic risk.

Biological Activity

2-(Chloromethyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁ClN₁O₃S, with a molecular weight of approximately 232.71 g/mol. The compound features a sulfonamide group that is known for its biological significance, especially in antibacterial activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Sulfonamide : The sulfonamide group is introduced through the reaction of an appropriate amine with a sulfonyl chloride.

- Chloromethylation : The chloromethyl group is added using chloromethyl methyl ether or similar reagents under controlled conditions.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Antibacterial Activity

The sulfonamide moiety in this compound is known for its antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20-40 µM |

| Escherichia coli | 40-70 µM |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 11 nM |

These values suggest that this compound may possess promising antibacterial activity comparable to established antibiotics .

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in bacterial metabolism. Similar compounds have been shown to inhibit folate synthesis pathways in bacteria, leading to their bactericidal effects .

Case Studies and Research Findings

- Antiviral Properties : Research has indicated that derivatives of sulfonamides have potential as antiviral agents, particularly against HIV. The mechanism involves inhibition of viral replication through interference with viral enzymes .

- Anti-inflammatory Activity : Some studies suggest that sulfonamides can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

- Enzyme Inhibition Studies : Enzymatic assays have demonstrated that this compound can inhibit certain enzymes critical for bacterial survival, further supporting its potential as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.